molecular formula C16H14N2O2S2 B2738439 N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895480-85-0

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2738439
CAS No.: 895480-85-0
M. Wt: 330.42
InChI Key: WMZRIBMPTRPUTM-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-acetamide hybrid characterized by a methoxy group at the 4-position of the benzothiazole ring and a phenylthio (-SPh) substituent on the acetamide linker. This structural motif is critical for its biological activity, particularly in enzyme inhibition and receptor binding, as seen in related compounds targeting vascular endothelial growth factor receptor-2 (VEGFR-2), matrix metalloproteinases (MMPs), and monoamine oxidases (MAOs) .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZRIBMPTRPUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

  • Molecular Formula : C16H14N2O2S2
  • Molecular Weight : 330.42 g/mol
  • IUPAC Name : N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide

The biological activity of this compound is attributed to its ability to interact with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial growth.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • DNA/RNA Interaction : Potential interference with nucleic acid processes, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the compound's effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values indicating potent anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • In Vivo Studies :
    • In mouse xenograft models, treatment with this compound resulted in reduced tumor growth rates compared to controls, suggesting effective in vivo anticancer activity .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antifungal Activity : Preliminary tests suggest potential antifungal properties, warranting further investigation into its efficacy against common fungal pathogens.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerA549, MCF-7Induction of apoptosis; IC50 values
AntibacterialE. coli, S. aureusSignificant antibacterial activity
AntifungalVarious fungiPreliminary antifungal effects

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features

Benzothiazole-Acetamide Derivatives
  • VEGFR-2 Inhibitors (4a–4d) : Compounds 4a–4d () feature a 6-nitrobenzo[d]thiazol-2-yl core linked to a 2,4-dioxothiazolidine moiety with varied benzylidene substituents (e.g., 4-fluoro, 4-methoxy). Unlike the target compound, these lack the phenylthio group but include a nitro group, which enhances electrophilicity and binding to kinase domains .
  • Piperazine-Linked Thiazoles (13–18) : Compounds in incorporate piperazine rings, which confer conformational flexibility and improve interactions with MMP active sites. For example, compound 16 (N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) shares the methoxybenzothiazole unit but replaces the phenylthio group with a piperazine linker, altering pharmacokinetic properties .
  • Coumarin-Thiazole Hybrids (13, 14) : These compounds () integrate coumarin moieties, enhancing π-π stacking with α-glucosidase active sites. The absence of a benzothiazole ring in these derivatives highlights the target compound’s unique dual-heterocyclic design .
Heterocyclic Modifications

Physical and Spectral Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR/MS) Reference
Target Compound Not Reported ~350 (estimated) Pending structural confirmation
4a (VEGFR-2 Inhibitor) 199–201 458.37 δ 10.2 (NH), 7.8–8.1 (Ar-H); MS m/z 458
16 (MMP Inhibitor) 281–282 408.52 δ 3.7 (OCH3), 6.9–7.3 (Ar-H)
9c (Coumarin-Triazole) 216–220 446.30 δ 11.86 (thiazole NH); IR 1714 cm⁻¹
4k (Isoquinoline Derivative) 240.6 467.52 ESI–MS: 468.1 [M+H]⁺; HPLC 94.8%

Notes:

  • The target compound’s absence of a nitro or coumarin group may result in lower melting points compared to 4a (199–201°C) and 9c (216–220°C).
  • HPLC purity for benzothiazole-isoquinoline derivatives (e.g., 4k: 94.8%) suggests rigorous purification protocols, which may be applicable to the target compound .

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